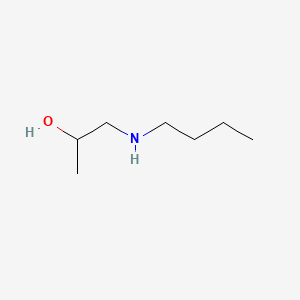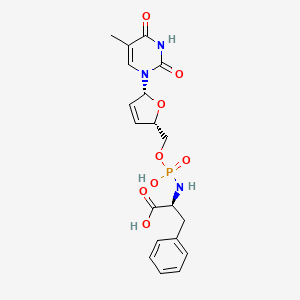
L-Phenylalanine, N-(2',3'-didehydro-3'-deoxy-5'-thymidylyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is a complex organic compound that combines the amino acid L-Phenylalanine with a modified thymidine nucleotide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- typically involves the coupling of L-Phenylalanine with a thymidine derivative. The process often starts with the protection of functional groups on both molecules to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and acetyl groups for hydroxyl groups.
The coupling reaction is usually facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane (DCM) under inert conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using specific ligases or transferases can be employed to achieve high yields and purity. Additionally, solid-phase synthesis techniques can be utilized to automate the process and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- can undergo various chemical reactions, including:
Oxidation: The phenyl group in L-Phenylalanine can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The double bonds in the thymidine derivative can be reduced to single bonds using hydrogenation reactions.
Substitution: The amino group in L-Phenylalanine can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Phenylacetic acid, benzoic acid.
Reduction: Saturated thymidine derivatives.
Substitution: Amides, esters.
Applications De Recherche Scientifique
L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- involves its interaction with specific molecular targets. In biological systems, it can be incorporated into proteins or nucleic acids, affecting their structure and function. The phenylalanine moiety can interact with enzymes and receptors, influencing metabolic pathways and signaling cascades. The thymidine derivative can be involved in DNA synthesis and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine: An essential amino acid used in protein synthesis.
Thymidine: A nucleoside involved in DNA synthesis.
L-Phenylalanine-3,3-d2: A deuterated form of L-Phenylalanine used in metabolic studies.
Uniqueness
L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is unique due to its combined structure, which allows it to participate in both amino acid and nucleotide-related processes. This dual functionality makes it a valuable tool in research and industrial applications, offering versatility that is not found in its individual components.
Propriétés
Numéro CAS |
184031-59-2 |
|---|---|
Formule moléculaire |
C19H22N3O8P |
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
(2S)-2-[[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H22N3O8P/c1-12-10-22(19(26)20-17(12)23)16-8-7-14(30-16)11-29-31(27,28)21-15(18(24)25)9-13-5-3-2-4-6-13/h2-8,10,14-16H,9,11H2,1H3,(H,24,25)(H,20,23,26)(H2,21,27,28)/t14-,15-,16+/m0/s1 |
Clé InChI |
OPWBMLRKLKFBIP-HRCADAONSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](CC3=CC=CC=C3)C(=O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(CC3=CC=CC=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


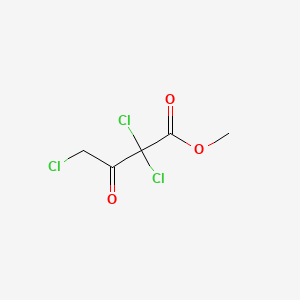
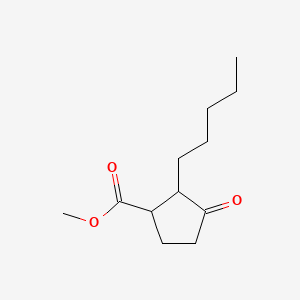

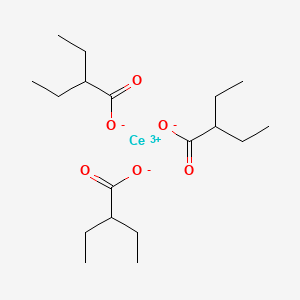
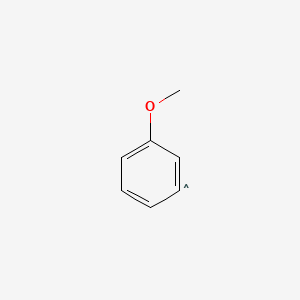
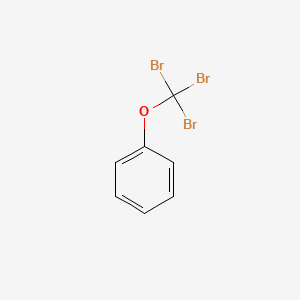
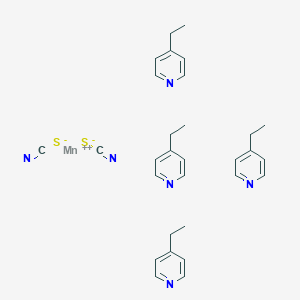
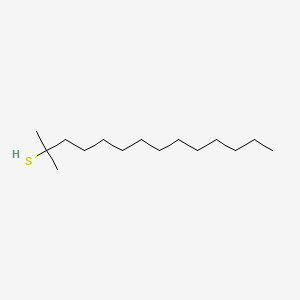
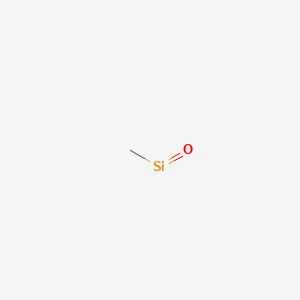

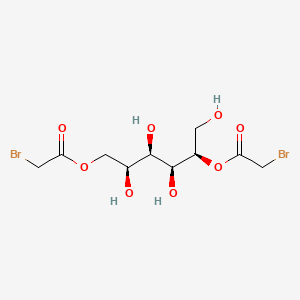
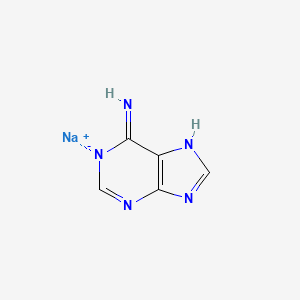
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
